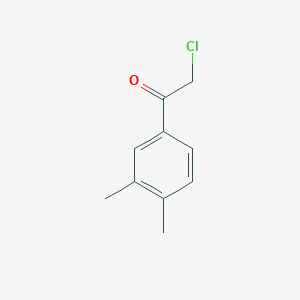

2-Chloro-1-(3,4-dimethylphenyl)ethanone

Descripción

Propiedades

IUPAC Name |

2-chloro-1-(3,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSBSZYRJJTTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368431 | |

| Record name | 2-chloro-1-(3,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50690-08-9 | |

| Record name | 2-chloro-1-(3,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2-Chloro-1-(3,4-dimethylphenyl)ethanone, a key intermediate in various pharmaceutical and chemical syntheses. This document provides a comparative analysis of the available methods, detailed experimental protocols for the most common routes, and visual representations of the synthetic workflows.

Introduction

This compound, also known as 3',4'-dimethyl-α-chloroacetophenone, is an important building block in organic synthesis. Its structure, featuring a reactive α-haloketone moiety and a substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is crucial for achieving high purity, yield, and cost-effectiveness in its production. This guide explores the two principal methods for its synthesis: direct Friedel-Crafts chloroacetylation of o-xylene and a two-step approach involving the synthesis and subsequent chlorination of 3',4'-dimethylacetophenone.

Comparative Synthesis Pathways

The synthesis of this compound can be primarily achieved through two competitive routes. The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability of the reaction.

| Parameter | Pathway 1: Friedel-Crafts Chloroacetylation | Pathway 2: α-Chlorination of 3',4'-Dimethylacetophenone |

| Starting Materials | o-Xylene, Chloroacetyl chloride | o-Xylene, Acetyl chloride, Chlorinating agent (e.g., Sulfuryl chloride) |

| Number of Steps | 1 | 2 |

| Key Intermediates | None | 3',4'-Dimethylacetophenone |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Lewis Acid (for Friedel-Crafts step) |

| Typical Yield | Good to Excellent (often >90%) | Generally high for both steps (can be >90% overall) |

| Advantages | More direct, one-pot synthesis. | May offer better control over side reactions. |

| Disadvantages | Requires careful control of reaction conditions to avoid polysubstitution. The catalyst forms a complex with the product, necessitating a stoichiometric amount and aqueous work-up. | A two-step process increases overall reaction and purification time. |

Experimental Protocols

Pathway 1: Friedel-Crafts Chloroacetylation of o-Xylene

This method is a direct, one-step synthesis of the target molecule. The following protocol is adapted from analogous Friedel-Crafts acylation reactions.

Reagents:

-

o-Xylene

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool the mixture to 0-5 °C using an ice-water bath.

-

Slowly add chloroacetyl chloride (1.0 equivalent) to the cooled suspension, maintaining the temperature below 10 °C.

-

To this mixture, add o-xylene (1.0 equivalent) dropwise over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Pathway 2: α-Chlorination of 3',4'-Dimethylacetophenone

This two-step pathway first involves the synthesis of 3',4'-dimethylacetophenone, followed by its selective chlorination at the α-position.

Step 2a: Synthesis of 3',4'-Dimethylacetophenone

-

Following a similar Friedel-Crafts procedure as in Pathway 1, react o-xylene with acetyl chloride in the presence of aluminum chloride in a suitable solvent like dichloromethane.

-

After an analogous work-up, the intermediate 3',4'-dimethylacetophenone is obtained and can be purified before proceeding to the next step.

Step 2b: α-Chlorination of 3',4'-Dimethylacetophenone

This protocol is adapted from the α-chlorination of substituted acetophenones.[1]

Reagents:

-

3',4'-Dimethylacetophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol

-

Ethyl acetate/Dichloromethane mixture

Procedure:

-

Dissolve 3',4'-dimethylacetophenone (1.0 equivalent) in a mixture of methanol and ethyl acetate/dichloromethane in a round-bottom flask.

-

With stirring, add sulfuryl chloride (1.5 equivalents) dropwise to the solution at a temperature of 20-30 °C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by crystallization from a suitable solvent such as ethanol to yield the final product. A yield of approximately 95% can be expected.[1]

Visualized Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis pathways.

Caption: Pathway 1: Direct Friedel-Crafts Chloroacetylation.

Caption: Pathway 2: Two-Step Synthesis via α-Chlorination.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3,4-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-Chloro-1-(3,4-dimethylphenyl)ethanone. The information is curated for professionals in research and development, with a focus on data clarity and experimental reproducibility.

Core Physicochemical Properties

This compound is a solid chemical compound. Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 50690-08-9 | |

| Molecular Formula | C₁₀H₁₁ClO | |

| Molecular Weight | 182.65 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis Protocol: Friedel-Crafts Acylation

The primary synthetic route for this compound is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with chloroacetyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Experimental Methodology

Materials:

-

1,2-Dimethylbenzene (o-xylene)

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[1][2]

-

Cooling: Cool the suspension to 0°C in an ice-water bath.[1][2]

-

Addition of Reactants: Dissolve 1,2-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the cooled suspension. Separately, dissolve chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane and place it in the dropping funnel.

-

Reaction: Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.[1] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1][2]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Potential Biological Significance and Drug Development Context

While no specific biological activities or signaling pathway involvements for this compound have been explicitly documented in the searched literature, the broader class of substituted chloroacetophenones has garnered significant interest in drug discovery.

Research has indicated that derivatives of chloroacetophenone may exhibit potent anticancer and antimicrobial properties.[3][4][5] For instance, certain novel dichloroacetophenones have been identified as inhibitors of pyruvate dehydrogenase kinases (PDKs), which are promising targets in cancer metabolism.[3] These compounds have been shown to reduce cancer cell proliferation and induce apoptosis.[3] Furthermore, substituted chloroacetamides have been investigated as potential cancer stem cell inhibitors.[6]

Given these findings, this compound can be considered a valuable scaffold for the synthesis of novel therapeutic agents. Its potential mechanism of action could involve the alkylation of nucleophilic residues in key biological targets, such as enzymes or receptors, leading to the modulation of their activity.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Conceptual Signaling Pathway Inhibition

Caption: A conceptual diagram showing the potential mechanism of action for a chloroacetophenone derivative in a signaling pathway.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and screening for biological potential of some substituted chalcones - Int J Pharm Chem Anal [ijpca.org]

- 5. jocpr.com [jocpr.com]

- 6. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Characterization of 2-chloro-1-(3,4-dimethylphenyl)ethanone (CAS 50690-08-9)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-chloro-1-(3,4-dimethylphenyl)ethanone, assigned CAS number 50690-08-9, is an alpha-chloroacetophenone derivative. Compounds of this class are recognized as valuable intermediates in organic synthesis, particularly in the preparation of various heterocyclic compounds and other complex molecules. The presence of a reactive chloroacetyl group and a substituted phenyl ring makes it a versatile building block for introducing the 3,4-dimethylphenyl pharmacophore into a target structure. This technical guide provides a summary of the available information for the characterization of this compound, including its physicochemical properties and representative experimental protocols for its synthesis and analysis. While specific experimental data for this compound is not widely published, this guide leverages data from structurally similar compounds to provide a comprehensive overview for research and development purposes.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 50690-08-9 | |

| Molecular Formula | C₁₀H₁₁ClO | |

| Molecular Weight | 182.65 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% (commercial grade) | |

| SMILES String | ClCC(=O)c1cc(c(cc1)C)C | |

| InChI Key | DFSBSZYRJJTTDU-UHFFFAOYSA-N |

Synthesis and Characterization

Representative Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of an α-chloroacetophenone, which can be adapted for this compound, starting from 1,2-dimethylbenzene (o-xylene) and chloroacetyl chloride.

Reaction: Friedel-Crafts Acylation

Reagents:

-

1,2-Dimethylbenzene (o-xylene)

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃) (anhydrous)

-

Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add chloroacetyl chloride dropwise.

-

After the addition is complete, add 1,2-dimethylbenzene dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Analytical Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides expected spectral characteristics based on its structure and data from analogous compounds.

Table of Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), methylene protons adjacent to the carbonyl and chlorine (singlet), and methyl protons on the aromatic ring (singlets). |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (with and without proton attachment), methylene carbon, and methyl carbons. |

| IR Spectroscopy | C=O stretch (ketone), C-Cl stretch, aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for chlorine. |

Potential Applications in Drug Discovery and Development

Alpha-halo ketones, such as this compound, are versatile precursors for the synthesis of a wide range of biologically active molecules. Their utility stems from the electrophilic nature of the carbon bearing the halogen, making it susceptible to nucleophilic attack.

One significant application is in the synthesis of chalcones , which are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Logical Workflow for Chalcone Synthesis

The following diagram illustrates the logical workflow for the synthesis of chalcones starting from this compound. This involves a two-step process: nucleophilic substitution to replace the chlorine, followed by a Claisen-Schmidt condensation.

Experimental Workflow for Characterization

A general workflow for the synthesis and characterization of this compound is depicted below. This workflow is standard for the characterization of novel or synthesized organic compounds.

Safety Information

Alpha-chloroacetophenones are generally considered to be irritants and lachrymators. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of biologically active compounds, particularly chalcones. While comprehensive characterization data for this specific molecule is not extensively documented in public literature, this guide provides a foundational understanding of its properties and outlines standard methodologies for its synthesis and characterization based on closely related compounds. Researchers and drug development professionals can use this information as a starting point for their investigations into the chemistry and potential applications of this compound.

References

An In-depth Technical Guide to 2-Chloro-1-(3,4-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(3,4-dimethylphenyl)ethanone, a substituted α-chloroacetophenone, is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. While specific literature on this compound is limited, this guide provides a comprehensive overview of its physicochemical properties, probable synthesis routes, and expected reactivity based on established chemical principles and data from structurally similar compounds. This document also explores the potential biological significance of this class of compounds, offering insights for researchers in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below. The data for its precursor, 1-(3,4-dimethylphenyl)ethanone, is also provided for comparative purposes.

| Property | This compound | 1-(3,4-dimethylphenyl)ethanone (Precursor) |

| Molecular Formula | C₁₀H₁₁ClO | C₁₀H₁₂O[1][2][3][4][5] |

| Molecular Weight | 182.65 g/mol | 148.21 g/mol [1][6] |

| CAS Number | 50690-08-9 | 3637-01-2[1][2][4][5] |

| Appearance | Solid | Liquid |

| Boiling Point | Not available | 243 °C[1] |

| Density | Not available | 1.001 g/mL[1] |

| Refractive Index | Not available | 1.5380[1] |

Synthesis

Friedel-Crafts Acylation of o-Xylene

The most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation Route.

General Experimental Protocol (Adapted from similar syntheses):

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), slowly add chloroacetyl chloride under an inert atmosphere.

-

To this mixture, add 1,2-dimethylbenzene dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.

-

The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

α-Chlorination of 1-(3,4-dimethylphenyl)ethanone

An alternative route involves the direct chlorination of the precursor ketone, 1-(3,4-dimethylphenyl)ethanone. Various chlorinating agents can be employed for this transformation.

Reaction Scheme:

Figure 2: α-Chlorination Route.

General Experimental Protocol (Adapted from the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone[7]):

-

Dissolve 1-(3,4-dimethylphenyl)ethanone in a suitable solvent such as methanol, ethyl acetate, or dichloromethane.

-

Add the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) dropwise to the stirred solution. The reaction temperature may need to be controlled depending on the reactivity of the chlorinating agent.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired product.

Spectral Data (Predicted and Comparative)

While experimental spectra for this compound are not available in the reviewed literature, the following table summarizes the expected key spectral features based on its structure and available data for its precursor, 1-(3,4-dimethylphenyl)ethanone.

| Spectroscopic Technique | This compound (Expected) | 1-(3,4-dimethylphenyl)ethanone (Observed) |

| ¹H NMR | Aromatic protons (multiplets), -CH₂Cl (singlet, ~4.5-4.8 ppm), -CH₃ (singlets) | Aromatic protons (multiplets), -COCH₃ (singlet, ~2.5 ppm), Ar-CH₃ (singlets, ~2.3 ppm) |

| ¹³C NMR | Carbonyl carbon (~190-195 ppm), -CH₂Cl (~45-50 ppm), Aromatic carbons, -CH₃ carbons | Carbonyl carbon (~198 ppm), -COCH₃ (~26 ppm), Aromatic carbons, Ar-CH₃ carbons |

| IR Spectroscopy | C=O stretch (~1680-1700 cm⁻¹), C-Cl stretch (~650-800 cm⁻¹) | C=O stretch (~1680 cm⁻¹)[4] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184 with an approximate ratio of 3:1 due to the ³⁵Cl and ³⁷Cl isotopes. | Molecular ion peak (M⁺) at m/z 148[8][9] |

Reactivity and Potential Applications

This compound is an α-haloketone, a class of compounds known for their high reactivity and utility as synthetic intermediates. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (chloride) allows for a variety of nucleophilic substitution and condensation reactions.

Figure 3: Reactivity and Synthetic Pathways.

Potential Applications:

-

Pharmaceutical Synthesis: α-Chloroacetophenones are valuable precursors for the synthesis of a wide range of biologically active molecules. For instance, they are used in the preparation of substituted thiazoles, which are known to possess antimicrobial and anticancer properties. They are also intermediates in the synthesis of chalcones and flavonoids, which exhibit a broad spectrum of pharmacological activities.

-

Medicinal Chemistry: The 3,4-dimethylphenyl moiety can be explored for its interaction with biological targets. The reactivity of the α-chloro-ketone functionality allows for the facile introduction of various pharmacophores, making it a useful scaffold for structure-activity relationship (SAR) studies in drug discovery.

-

Agrochemicals and Material Science: Substituted acetophenones and their derivatives have also found applications in the development of herbicides and as components in material science.

While no specific biological activities have been reported for this compound, a broad range of pharmacological effects have been documented for other substituted acetophenones, including antimicrobial, antioxidant, and anti-inflammatory properties.[10]

Conclusion

This compound is a reactive chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Although detailed experimental data for this specific compound is scarce, its synthesis and reactivity can be reliably predicted based on well-established chemical principles governing α-haloketones. This guide provides a foundational understanding for researchers and scientists interested in utilizing this and similar compounds for the development of novel molecules with potential therapeutic or industrial applications. Further research into the specific synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]

- 3. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]

- 4. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]

- 5. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]

- 9. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]

- 10. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1-(3,4-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Chloro-1-(3,4-dimethylphenyl)ethanone (CAS No. 50690-08-9). Due to the limited availability of detailed experimental data for this specific compound in the public domain, this document leverages data from closely related analogues, particularly 2-chloro-1-(3-hydroxyphenyl)ethanone, to infer and present its structural and spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the synthesis, and structural features of α-chloro acetophenones.

Introduction

This compound, with the molecular formula C₁₀H₁₁ClO, belongs to the class of α-halo ketones.[1][2] These compounds are versatile intermediates in organic synthesis, primarily owing to the reactive C-Cl bond adjacent to a carbonyl group, which makes them susceptible to nucleophilic substitution reactions. This reactivity is instrumental in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules, many of which are of interest in medicinal chemistry and drug development. The dimethylphenyl moiety of the molecule can also be modified to explore structure-activity relationships in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 50690-08-9 | |

| Molecular Formula | C₁₀H₁₁ClO | [1][2] |

| Molecular Weight | 182.65 g/mol | [1] |

| IUPAC Name | This compound |

Molecular Structure and Visualization

The molecular structure of this compound consists of a 3,4-dimethylphenyl ring attached to a chloroacetyl group. The spatial arrangement of these functional groups dictates the molecule's reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Spectroscopic Data (Analogues)

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, shows characteristic peaks at 1694 cm⁻¹ for the C=O stretching of the ketone and a broad band around 3400 cm⁻¹ corresponding to the Ar-OH group.[3] For this compound, a strong absorption band for the C=O group is expected in a similar region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For 2-chloro-1-(4-dimethylaminophenyl)ethanone, the ¹³C NMR chemical shifts have been reported.[4][5] Based on this, the carbonyl carbon in this compound would be expected to appear significantly downfield in the ¹³C NMR spectrum. The protons of the chloromethyl group would likely appear as a singlet in the ¹H NMR spectrum, shifted downfield due to the electron-withdrawing effects of the chlorine and carbonyl groups.

Mass Spectrometry

The mass spectrum of 2-chloro-1-(4-methylphenyl)ethanone has been documented.[6] For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks for the chlorine atom.

Synthesis and Experimental Protocols (Analogue-Based)

A general and efficient method for the synthesis of α-chloro acetophenones involves the chlorination of the corresponding acetophenone.

Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone[4]

Materials:

-

3-hydroxyacetophenone

-

Sulfuryl chloride

-

Methanol

-

Ethyl acetate/Dichloromethane mixture

Procedure:

-

A stirred mixture of 3-hydroxyacetophenone (100 mg, 0.74 mmol) in 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane is prepared at 293–303 K.[3]

-

Sulfuryl chloride (150 mg, 1.1 mmol) is added dropwise to the mixture.[3]

-

After the addition is complete, the reaction is allowed to return to room temperature and stirred for 1 hour.[3]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the desired product.[3]

This protocol, with appropriate modifications for the starting material (3,4-dimethylacetophenone), can likely be adapted for the synthesis of this compound.

Crystallographic Data (Analogue)

No crystallographic data has been published for this compound. However, a detailed crystal structure analysis of 2-chloro-1-(3-hydroxyphenyl)ethanone provides valuable insights into the solid-state conformation of this class of compounds.[3][7][8]

The molecule of 2-chloro-1-(3-hydroxyphenyl)ethanone is planar, with the chlorine atom showing the largest deviation from the mean plane.[3][7][8] In the crystal, molecules form inversion-symmetric dimers through strong O—H···O and weak C—H···O hydrogen bonds.[3][7]

Table of Crystallographic Data for 2-chloro-1-(3-hydroxyphenyl)ethanone [8]

| Parameter | Value |

| Chemical Formula | C₈H₇ClO₂ |

| Formula Weight | 170.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.9172 (2) |

| b (Å) | 12.7016 (4) |

| c (Å) | 11.8573 (3) |

| β (°) | 96.294 (1) |

| Volume (ų) | 736.10 (4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.539 |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of an α-chloro acetophenone like this compound.

Caption: A generalized workflow for the synthesis and characterization of α-chloro acetophenones.

Conclusion

While specific experimental data for this compound is limited, this technical guide provides a comprehensive overview of its molecular structure and properties by drawing on data from closely related analogues. The provided information on synthesis, and spectroscopic and crystallographic features of similar compounds offers a solid foundation for researchers and drug development professionals working with this class of molecules. Further experimental investigation is warranted to fully elucidate the specific characteristics of this compound.

References

- 1. 2-CHLORO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE CAS#: [m.chemicalbook.com]

- 2. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO | CID 2363693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Pivotal Role of α-Haloketones in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the landscape of organic chemistry, α-haloketones stand out as exceptionally versatile synthetic intermediates. Their unique bifunctional nature, characterized by two adjacent electrophilic centers, has established them as critical building blocks in the synthesis of a vast array of complex organic molecules, including a multitude of heterocyclic compounds with significant pharmacological activity.[1] This technical guide provides an in-depth exploration of the core reactivity of α-haloketones, offering detailed experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in leveraging these powerful synthons.

Core Reactivity and Mechanistic Overview

The reactivity of α-haloketones is dominated by the presence of a carbonyl group and an adjacent carbon-halogen bond. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[2] Concurrently, the carbonyl carbon itself remains an electrophilic site. This duality underpins the diverse reaction pathways available to α-haloketones.

Nucleophilic Substitution

α-Haloketones readily undergo nucleophilic substitution, primarily through an SN2 mechanism. The rate of this reaction is significantly influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. Less basic nucleophiles are generally preferred, as strongly basic conditions can promote competing elimination or rearrangement reactions.

Key Named Reactions

Several named reactions highlight the synthetic utility of α-haloketones, each proceeding through distinct mechanistic pathways.

-

Favorskii Rearrangement: This reaction involves the base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative.[3][4] For cyclic α-halo ketones, this rearrangement results in a characteristic ring contraction.[3][4] The mechanism is believed to proceed through a cyclopropanone intermediate.[3][4]

-

Darzens Condensation: In the Darzens condensation, an α-halo ketone reacts with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone).[5] This reaction is a powerful tool for the formation of epoxides and subsequent transformation into other functional groups.

-

Hantzsch Thiazole Synthesis: This is a classic method for the synthesis of thiazoles, involving the condensation of an α-halo ketone with a thioamide.[6][7][8] The reaction proceeds via an initial SN2 reaction followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][9]

Quantitative Data on Key Reactions

The following tables summarize quantitative data for several key reactions of α-haloketones, providing a comparative overview of yields and reaction conditions.

Table 1: Favorskii Rearrangement of Cyclic α-Halo Ketones

| α-Halo Ketone | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Chlorocyclohexanone | Sodium methoxide | Methanol | Reflux | 4 | Methyl cyclopentanecarboxylate | 78 |

| 2-Bromocyclohexanone | Sodium ethoxide | Ethanol | 55 | 4 | Ethyl cyclopentanecarboxylate | 78 |

Data compiled from multiple sources.

Table 2: Darzens Condensation of α-Halo Ketones with Aromatic Aldehydes

| α-Halo Ketone | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | Chloroacetone | Benzaldehyde | Sodium ethoxide | Ethanol | 0 to RT | 14 | 3-Acetyl-2-phenyloxirane | 94 | | Phenacyl chloride | Benzaldehyde | NaOH | Water | RT | 1 | 2,3-Epoxy-1,3-diphenyl-1-propanone | 94 | | tert-Butyl chloroacetate | p-Bromobenzaldehyde | K₂CO₃/Cat. I·HCl | Acetonitrile | 25 | 16 | tert-Butyl 3-(4-bromophenyl)oxirane-2-carboxylate | 67 |

Data compiled from multiple sources, including hypothetical yields for illustrative purposes.[10][11][12]

Table 3: Hantzsch Thiazole Synthesis

| α-Halo Ketone | Thioamide | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 30 min | 2-Amino-4-phenylthiazole | 99 |

| Chloroacetaldehyde (50% aq.) | Thiourea | Water | RT to heat | - | 2-Aminothiazole | 75-85 |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Solvent-free | Heat/Ultrasound | - | Substituted Hantzsch thiazole derivatives | 79-90 |

Data compiled from multiple sources.[6][9][13][14]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving α-haloketones are provided below.

Protocol 1: Favorskii Rearrangement of 2-Bromocyclohexanone

Objective: To synthesize methyl cyclopentanecarboxylate via ring contraction of 2-bromocyclohexanone.

Materials:

-

2-Bromocyclohexanone (1.0 eq)

-

Sodium metal (2.2 eq)

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to anhydrous methanol at 0°C with stirring until all the sodium has reacted.[15]

-

Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone in anhydrous diethyl ether.

-

Reaction Initiation: Transfer the 2-bromocyclohexanone solution to the freshly prepared sodium methoxide solution at 0°C via cannula. A white slurry will form.[15]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature, then equip the flask with a reflux condenser and heat in a preheated oil bath at 55°C for 4 hours with vigorous stirring.[15]

-

Work-up and Quenching: Cool the reaction mixture to 0°C and dilute with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[15]

-

Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[15]

Protocol 2: Darzens Condensation of 1-Chlorobutan-2-one with Benzaldehyde

Objective: To synthesize 3-ethyl-2-phenyloxirane-2-carbaldehyde.

Materials:

-

1-Chlorobutan-2-one (1.05 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous Ethanol

-

Saturated aqueous Ammonium Chloride

-

Diethyl Ether

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask, add a solution of sodium ethoxide in anhydrous ethanol and cool to 0°C.[10]

-

Addition of Reactants: In a separate beaker, prepare a solution of benzaldehyde and 1-chlorobutan-2-one in anhydrous ethanol.[10]

-

Reaction Execution: Add the solution of the aldehyde and α-halo ketone dropwise to the cooled sodium ethoxide solution over 30 minutes with vigorous stirring. Stir at 0°C for an additional 2 hours, then allow to warm to room temperature and stir for another 12 hours.[10]

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.[10]

-

Extraction and Purification: Extract the product with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[10]

Protocol 3: Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole

Objective: To synthesize 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea.

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate solution (20 mL)

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a stir bar.[6][7]

-

Reaction: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[6]

-

Work-up: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a beaker containing 5% aqueous sodium carbonate solution and swirl to mix.[6][7]

-

Isolation: Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.[6][7]

-

Drying: Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.[6]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions and a general experimental workflow.

Caption: Favorskii Rearrangement Mechanism.

Caption: Darzens Condensation Pathway.

Caption: Hantzsch Thiazole Synthesis Workflow.

Conclusion

α-Haloketones are undeniably powerful and versatile reagents in the arsenal of the modern organic chemist. Their rich reactivity, exemplified by fundamental transformations such as nucleophilic substitution and hallmark named reactions like the Favorskii rearrangement, Darzens condensation, and Hantzsch thiazole synthesis, provides access to a diverse range of molecular architectures. A thorough understanding of their reaction mechanisms, coupled with robust and reproducible experimental protocols, is paramount for their effective utilization in research and development, particularly in the context of drug discovery where the synthesis of novel heterocyclic entities is of critical importance. This guide serves as a foundational resource to aid in the strategic application of α-haloketone chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation for the synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone. It covers the underlying chemical principles, detailed experimental protocols, and the biological relevance of this class of compounds, with a focus on their potential as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. The synthesis of this compound, a substituted α-chloroacetophenone, is a key step in the preparation of various chemical intermediates. α-Haloacetophenones are versatile building blocks in the synthesis of a wide array of compounds, including active pharmaceutical ingredients (APIs).

The target molecule, this compound, belongs to a class of compounds known as chloroacetyl derivatives of arenes. These compounds have garnered significant interest in medicinal chemistry, notably as potential non-ATP competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including Alzheimer's disease, cancer, and bipolar disorder.

The Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with chloroacetyl chloride proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

The reaction can be summarized in the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of chloroacetyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Attack: The electron-rich aromatic ring of o-xylene acts as a nucleophile and attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

It is important to note that the ketone product can form a complex with the Lewis acid catalyst, often requiring a stoichiometric amount of the catalyst. This complex is typically hydrolyzed during the workup step to liberate the final product.

Experimental Protocols

Materials and Reagents

-

1,2-Dimethylbenzene (o-xylene)

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

-

Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube or gas outlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

-

Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/drying tube to maintain an inert atmosphere (e.g., under nitrogen or argon).

-

Catalyst Suspension: To the flask, add the anhydrous Lewis acid catalyst (typically 1.1 to 1.5 equivalents relative to the limiting reagent) followed by the anhydrous solvent. Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Reactants:

-

In a typical procedure, a solution of chloroacetyl chloride (1.0 to 1.2 equivalents) in the anhydrous solvent is added dropwise to the cooled catalyst suspension over 15-30 minutes, maintaining the temperature below 10 °C.

-

Following this, a solution of 1,2-dimethylbenzene (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature remains between 0-10 °C.

-

-

Reaction Progression: After the addition is complete, the reaction mixture may be stirred at a low temperature (0-5 °C) for a period or allowed to warm to room temperature and stirred for several hours (e.g., 2-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup (Quenching):

-

Prepare a beaker with a mixture of crushed ice and concentrated HCl.

-

Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Combine the organic layers.

-

-

Washing: Wash the combined organic layers sequentially with water, a saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Quantitative Data from Analogous Reactions

The following table summarizes reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with chloroacetyl chloride, providing a reference for the expected parameters for the synthesis of this compound.

| Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mesitylene | Fe-modified K10 | Ethylene dichloride | 80 | 1 | 95 | |

| 1,2-Difluorobenzene | AlCl₃ (1.18) | Dichloromethane | Reflux | 3.5 | 98 | [1] |

| Resorcinol | AlCl₃ (2.79) | Nitrobenzene | 0 to RT | 16 | 64 | [2] |

| 1,2,4-Trichlorobenzene | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 12-18 | - | [3] |

Biological Relevance: Inhibition of GSK-3β Signaling

Substituted α-chloroacetophenones have emerged as a class of small molecules with the potential to inhibit Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular signaling pathways, including those involved in metabolism, cell proliferation, differentiation, and apoptosis.[4] The dysregulation of GSK-3β activity is implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, cancer, and mood disorders.[5][6]

The GSK-3β Signaling Pathway

GSK-3β is a key downstream component of several major signaling cascades, including the Wnt/β-catenin and PI3K/Akt pathways.[7][8]

-

Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.

-

PI3K/Akt Pathway: Growth factors and insulin can activate the PI3K/Akt pathway. Akt, a serine/threonine kinase, phosphorylates and inactivates GSK-3β.

The inhibition of GSK-3β by small molecules, such as potentially this compound, can mimic the effects of these natural signaling pathways, leading to various downstream cellular responses.

Conclusion

The Friedel-Crafts acylation of 1,2-dimethylbenzene with chloroacetyl chloride provides a direct route to this compound, a valuable intermediate in organic synthesis. While specific quantitative data for this reaction is sparse in the literature, established protocols for analogous reactions offer a robust framework for its successful synthesis. The potential of this class of compounds to act as inhibitors of GSK-3β highlights their significance in the field of drug discovery and development, particularly for neurodegenerative diseases and cancer. Further research into the precise reaction conditions and the biological activity of this compound is warranted to fully explore its synthetic utility and therapeutic potential.

References

- 1. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]

- 3. beyondbenign.org [beyondbenign.org]

- 4. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of Dimethyl-Substituted Chloroacetophenones in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl-substituted chloroacetophenones represent a class of chemical intermediates with significant potential in the synthesis of novel therapeutic agents. Their primary application lies in their role as precursors to chalcones, a group of compounds extensively studied for a wide range of pharmacological activities. This technical guide explores the synthesis of chalcone derivatives from dimethyl-substituted chloroacetophenones, focusing on their potential as anticancer agents. It provides detailed experimental protocols, quantitative data on the cytotoxicity of related compounds, and visualizations of synthetic pathways and potential mechanisms of action to facilitate further research and development in this promising area.

Introduction to Dimethyl-Substituted Chloroacetophenones and Their Chalcone Derivatives

Dimethyl-substituted chloroacetophenones are aromatic ketones characterized by a chloro-substituted phenyl ring further functionalized with two methyl groups. A key example of this class is 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone, which serves as a versatile building block for the synthesis of various bioactive molecules, including chromones and chalcones. These derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized from acetophenones and benzaldehydes via a Claisen-Schmidt condensation. The biological activity of chalcones is attributed to their α,β-unsaturated ketone moiety, which can interact with various biological targets. The diverse substitution patterns possible on the two aromatic rings of the chalcone scaffold allow for the fine-tuning of their pharmacological properties. The incorporation of chloro, hydroxyl, and dimethyl groups from the acetophenone precursor can significantly influence the cytotoxic and other biological activities of the resulting chalcone.

Key Application: Anticancer Activity of Chalcone Derivatives

A primary focus of research into chalcone derivatives of dimethyl-substituted chloroacetophenones is their potential as anticancer agents. Numerous studies have demonstrated the cytotoxic effects of chalcones against a variety of human cancer cell lines. While specific data for chalcones derived directly from 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone is emerging, the cytotoxicity of structurally related chalcones highlights the potential of this compound class.

Quantitative Data: Cytotoxicity of Structurally Related Chalcones

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of chalcones with substitution patterns relevant to derivatives of dimethyl-substituted chloroacetophenones. This data provides a comparative baseline for the expected potency of novel chalcones synthesized from these precursors.

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3-(2-chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | <20 | [1] |

| (E)-3-(3-chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | <20 | [1] |

| Chalcone with 2'-hydroxy and 4-methoxy substitution | MCF-7 (Breast) | 3.44 | |

| Chalcone with 2'-hydroxy and 4-methoxy substitution | HepG2 (Liver) | 4.64 | |

| Chalcone with 2'-hydroxy and 4-methoxy substitution | HCT116 (Colon) | 6.31 | |

| Chalcone with thiophene and 4-chloro substitution | MCF-7 (Breast) | 4.05 |

Note: The IC50 values presented are for structurally related compounds and serve as a reference to guide future research on derivatives of dimethyl-substituted chloroacetophenones.

Experimental Protocols

The synthesis of chalcones from dimethyl-substituted chloroacetophenones is typically achieved through a base-catalyzed Claisen-Schmidt condensation. The following sections provide a detailed protocol for this synthesis and for the subsequent evaluation of the cytotoxic activity of the resulting compounds.

Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone from 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone and a substituted benzaldehyde.[2]

Materials:

-

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Dilute hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone and 1.0 equivalent of the substituted benzaldehyde in an appropriate volume of 95% ethanol.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Cool the flask in an ice bath and slowly add a 50% aqueous solution of NaOH (typically 1.0-2.0 equivalents) dropwise with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, PC3, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Synthesized chalcone derivatives

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized chalcone derivatives in the complete cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the chalcone derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Potential Mechanism of Action: Signaling Pathway

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. A common pathway targeted by many anticancer agents, including some chalcones, is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a chalcone derivative.

Conclusion and Future Directions

Dimethyl-substituted chloroacetophenones are valuable precursors for the synthesis of chalcones with significant potential as anticancer agents. The straightforward Claisen-Schmidt condensation allows for the generation of a diverse library of chalcone derivatives. While further research is needed to synthesize and evaluate the biological activity of chalcones derived specifically from compounds like 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone, the existing data on structurally related compounds is highly encouraging. Future work should focus on the synthesis of a focused library of these novel chalcones, comprehensive screening against a panel of cancer cell lines, and detailed mechanistic studies to elucidate their modes of action. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

An In-depth Technical Guide on the Safety and Handling of 2-Chloro-1-(3,4-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available scientific literature and chemical supplier information. A comprehensive Safety Data Sheet (SDS) for 2-Chloro-1-(3,4-dimethylphenyl)ethanone (CAS No. 50690-08-9) was not found. The information presented herein is intended for guidance and should be supplemented by in-house risk assessments and safety procedures. Data for structurally similar compounds have been used to infer potential properties and hazards where specific data for the title compound is unavailable; this is clearly indicated.

Chemical and Physical Properties

This compound is a solid, halogenated aromatic ketone. Due to the lack of specific experimental data for this compound, the properties of the closely related, unchlorinated parent compound, 1-(3,4-dimethylphenyl)ethanone, are provided for estimation, alongside general properties of the title compound.

| Property | Value for this compound | Value for 1-(3,4-dimethylphenyl)ethanone (for reference) |

| CAS Number | 50690-08-9[1] | 3637-01-2 |

| Molecular Formula | C10H11ClO[1] | C10H12O |

| Molecular Weight | 182.65 g/mol [1] | 148.21 g/mol |

| Physical Form | Solid[1] | Liquid |

| Melting Point | Data not available | -3.0 °C |

| Boiling Point | Data not available | 243 °C |

| Density | Data not available | 1.001 g/mL |

| Solubility | Data not available | Data not available |

Safety and Hazard Information

Based on information from chemical suppliers, this compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. The primary hazard statement is H319, "Causes serious eye irritation".

As a member of the α-chloroacetophenone class of compounds, it should be handled as a lachrymator (tear-inducing agent) and a skin and respiratory tract irritant. The toxicological data for the parent compound, α-chloroacetophenone, is provided below to give an indication of the potential hazards. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Toxicological Data for α-Chloroacetophenone (CAS 532-27-4)

| Parameter | Value | Species |

| Oral LD50 | 50 mg/kg[2] | Rat |

| Inhalation LC50 | 0.159 mg/L[2] | Rat |

| OSHA PEL-TWA | 0.05 ppm (0.3 mg/m³)[3][4] | Human |

| NIOSH REL-TWA | 0.05 ppm (0.3 mg/m³)[3][4] | Human |

| ACGIH TLV-TWA | 0.05 ppm (0.3 mg/m³)[4] | Human |

| IDLH | 15 mg/m³[3] | Human |

GHS Hazard Classification (Inferred for this compound)

| Hazard Class | Category | Hazard Statement |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | 2 (Assumed) | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 (Assumed) | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 (Assumed) | H302: Harmful if swallowed |

Experimental Protocols

Generalized Synthesis Protocol: Friedel-Crafts Acylation

Materials:

-

1,2-Dimethylbenzene (o-xylene)

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated and dilute)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (oven-dried)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/drying tube under an inert atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) followed by anhydrous DCM. Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add chloroacetyl chloride (1.05 equivalents) to the stirred suspension.

-

Add a solution of 1,2-dimethylbenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Generalized Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

-

If the solution is colored, it can be treated with activated charcoal.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane), determined by prior TLC analysis.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Hazards and Controls

Caption: Relationship between hazards and corresponding control measures.

References

Methodological & Application

Application Notes and Protocols for the Nucleophilic Substitution of 2-Chloro-1-(3,4-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3,4-dimethylphenyl)ethanone, also known as 3',4'-dimethylphenacyl chloride, is a versatile synthetic intermediate belonging to the class of α-haloketones. The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This compound is a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of heterocyclic compounds and other pharmacologically active molecules.

The primary reaction mechanism for the substitution of the α-chloro group is a bimolecular nucleophilic substitution (SN2) reaction. The adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophiles by stabilizing the transition state. A variety of nucleophiles, including amines, thiols, and carboxylates, can readily displace the chloride ion, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

These application notes provide detailed experimental protocols for the nucleophilic substitution of this compound with various nucleophiles. The provided protocols are based on established methodologies for analogous α-haloketones and can be adapted and optimized for specific research needs.

General Reaction Pathway

The fundamental reaction involves the displacement of the chloride ion from the α-carbon by a nucleophile.

Caption: General Sɴ2 reaction pathway.

Experimental Protocols

The following protocols outline general procedures for the nucleophilic substitution of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of α-Amino Ketones via Reaction with Amines

This protocol describes the reaction of this compound with primary or secondary amines to yield α-amino ketones, which are important precursors for many biologically active compounds.

Experimental Workflow:

Caption: Workflow for α-amino ketone synthesis.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine, aniline)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or THF.

-

Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq). The base is necessary to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive amines.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Representative Data (from analogous reactions):

| Nucleophile (Amine) | Solvent | Base | Temperature | Reaction Time | Yield (%) |

| Piperidine | Acetonitrile | K₂CO₃ | Room Temp. | 12-24 h | Good to Excellent |

| Morpholine | THF | Et₃N | 50 °C | 8-16 h | Good |

| Aniline | Acetonitrile | K₂CO₃ | Reflux | 24 h | Moderate to Good |

Protocol 2: Synthesis of β-Keto Thioethers via Reaction with Thiols

This protocol outlines the synthesis of β-keto thioethers through the reaction of this compound with thiols. These products are valuable intermediates in organic synthesis.

Experimental Workflow:

Caption: Workflow for β-keto thioether synthesis.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol or DMF.

-

Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir for 15-30 minutes at room temperature to generate the thiolate in situ.

-

To this mixture, add a solution of this compound (1.0 eq) in the same solvent.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Data (from analogous reactions):

| Nucleophile (Thiol) | Solvent | Base | Temperature | Reaction Time | Yield (%) |

| Thiophenol | Ethanol | NaOH | Room Temp. | 2-4 h | Excellent |

| Benzyl Mercaptan | DMF | K₂CO₃ | Room Temp. | 3-6 h | Good to Excellent |

| Ethanethiol | Ethanol | NaOH | Room Temp. | 1-3 h | Excellent |

Protocol 3: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 4-(3,4-dimethylphenyl)thiazole derivative through the condensation of this compound with a thioamide, a classic and efficient method for constructing the thiazole ring.